![molecular formula C12H12N2O3S B1419890 2-[(4-甲氧基苄基)氨基]-1,3-噻唑-4-羧酸 CAS No. 1189749-81-2](/img/structure/B1419890.png)
2-[(4-甲氧基苄基)氨基]-1,3-噻唑-4-羧酸
描述
“2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound that falls under the category of thiazole derivatives . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound has a methoxybenzyl group attached to the nitrogen atom and a carboxylic acid group attached to the thiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids . These derivatives are useful intermediates in peptide synthesis . The Fmoc solid phase synthesis of amino acids is a common method used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a thiazole ring, a methoxybenzyl group, and a carboxylic acid group . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
科学研究应用
有机合成和分子结构
杂环化合物的合成
噻唑衍生物对于设计蛋白质二级结构(如螺旋和 β-折叠)的模拟物很有价值。一项研究重点介绍了一种合成正交保护的 4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC) 的简短且通用的途径,证明了它们在有机合成中的重要性 (Mathieu 等人,2015)。
晶体堆积分析
对甲氧基苄基和甲氧基苯乙基-1,3,4-恶二唑-2(3H)-硫酮的晶体和分子结构的研究提供了对其分子堆积排列的见解。这些研究对于理解这些化合物的物理和化学性质至关重要 (Khan 等人,2014)。
抗菌和抗真菌活性
合成和生物活性
已经合成了一些新的 2-氨基-1,3-噻唑-4-羧酸衍生物,并评估了它们的杀真菌和抗病毒活性。初步生物测定表明,其中一些化合物对各种真菌和病毒表现出显着的活性,展示了一种控制真菌和病毒的新策略 (Fengyun 等人,2015)。
缓蚀
分子动力学和化学研究
已经研究了噻唑衍生物在硫酸溶液中抑制低碳钢腐蚀的能力。分子动力学模拟和化学分析表明,某些噻唑衍生物有效吸附在钢表面上,从而提供了腐蚀保护 (Khaled 和 Amin,2009)。
未来方向
The future directions for the study and application of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include investigating their potential as antitumor agents, given the observed activity of some 2-aminothiazole derivatives against various human cancerous cell lines .
作用机制
Target of action
The compound contains a thiazole ring, which is a core structure in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical pathways
Without specific information about the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it might affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
生化分析
Biochemical Properties
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division . This interaction disrupts microtubule dynamics, similar to the action of certain anticancer drugs
Cellular Effects
The effects of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tubulin polymerization affects cell division, leading to cell cycle arrest and apoptosis in cancer cells . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit or activate other enzymes and proteins involved in cell signaling pathways, further influencing cellular functions. Changes in gene expression resulting from these interactions also contribute to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of cell division and induction of apoptosis, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may effectively inhibit tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is critical for its activity. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOSOVSWYIJUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



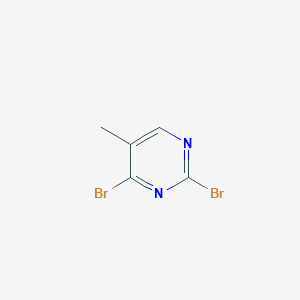
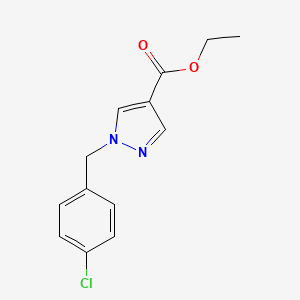
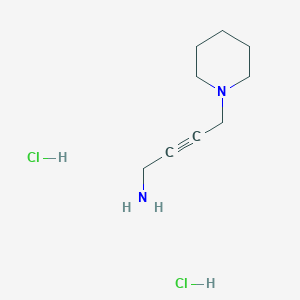
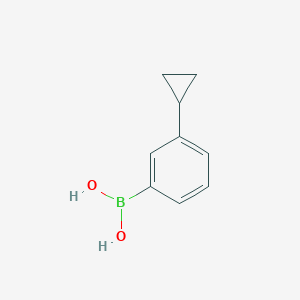


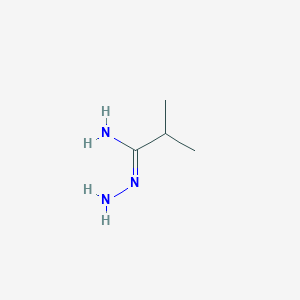

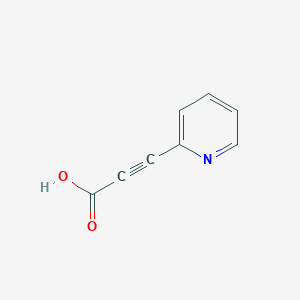

![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)

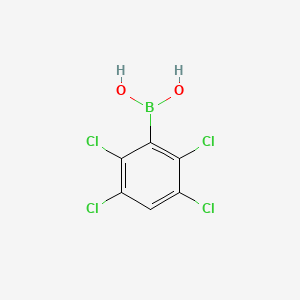
![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)